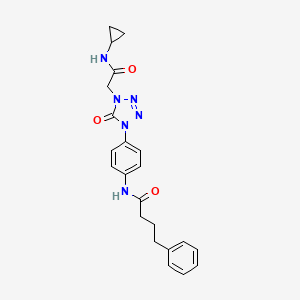
N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-phenylbutanamide is a useful research compound. Its molecular formula is C22H24N6O3 and its molecular weight is 420.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-phenylbutanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a cyclopropylamino group and a tetrazole ring, which are known to enhance biological activity through various mechanisms. The molecular formula is C22H18N6O5 with a molecular weight of 446.4 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C22H18N6O5 |
| Molecular Weight | 446.4 g/mol |
| CAS Number | 1396847-46-3 |
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. It likely acts on specific enzymes or receptors involved in critical signaling pathways. The tetrazole moiety is particularly significant as it can mimic carboxylic acid functionalities, influencing pharmacodynamics and pharmacokinetics .
Antimicrobial Properties
Recent studies have highlighted the role of five-membered heterocycles, such as tetrazoles, in developing antimicrobial agents. These compounds often exhibit broad-spectrum activity against both gram-positive and gram-negative bacteria. The unique structural features of this compound may enhance its efficacy against drug-resistant strains .
Anticancer Activity
Research has indicated that compounds containing similar structural motifs can exhibit anticancer properties. The interaction between the compound and specific cancer-related proteins may lead to apoptosis in malignant cells. Case studies have shown that modifications in the substituents on the phenyl rings can significantly affect the cytotoxicity profiles against various cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:
- Substituent Variations : Alterations in the cyclopropylamino group or phenyl rings can enhance binding affinity to target proteins.
- Heterocyclic Contributions : The presence of the tetrazole ring contributes significantly to the compound's pharmacological profile by improving solubility and bioavailability .
Study 1: Antimicrobial Efficacy
A study published in Medicinal Chemistry Letters evaluated a series of tetrazole derivatives for their antimicrobial properties. The findings suggested that compounds with similar structures to this compound exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli.
Study 2: Anticancer Potential
Another research article focused on the anticancer effects of heterocyclic compounds containing tetrazole rings. The results indicated that these compounds could induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting potential therapeutic applications for this compound as an anticancer agent .
特性
IUPAC Name |
N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c29-20(8-4-7-16-5-2-1-3-6-16)23-18-11-13-19(14-12-18)28-22(31)27(25-26-28)15-21(30)24-17-9-10-17/h1-3,5-6,11-14,17H,4,7-10,15H2,(H,23,29)(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJMJEOWBTWUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














